methyl 2-amino-3-cyanopropanoate hydrochloride methyl 2-amino-3-cyanopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1378300-29-8
VCID: VC11605827
InChI: InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2,7H2,1H3;1H
SMILES:
Molecular Formula: C5H9ClN2O2
Molecular Weight: 164.59 g/mol

methyl 2-amino-3-cyanopropanoate hydrochloride

CAS No.: 1378300-29-8

Cat. No.: VC11605827

Molecular Formula: C5H9ClN2O2

Molecular Weight: 164.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-amino-3-cyanopropanoate hydrochloride - 1378300-29-8

Specification

CAS No. 1378300-29-8
Molecular Formula C5H9ClN2O2
Molecular Weight 164.59 g/mol
IUPAC Name methyl 2-amino-3-cyanopropanoate;hydrochloride
Standard InChI InChI=1S/C5H8N2O2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2,7H2,1H3;1H
Standard InChI Key QVHAHQHYVQEIQP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(CC#N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-amino-3-cyanopropanoate hydrochloride consists of a three-carbon chain with distinct substituents:

  • A methyl ester group at the first position,

  • A primary amine (protected as a hydrochloride salt) at the second position,

  • A cyano group at the third position.

The presence of both electron-withdrawing (cyano) and electron-donating (amine) groups creates a polar molecule with significant dipole moments, influencing its solubility and reactivity .

Physical and Chemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight164.59 g/mol
Molecular FormulaC5H9ClN2O2\text{C}_5\text{H}_9\text{ClN}_2\text{O}_2
DensityNot reported
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar solvents (e.g., methanol, water)

The absence of reported melting and boiling points suggests that this compound is typically handled in solution or as a salt, avoiding decomposition under standard conditions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized through a two-step process:

  • Esterification of 2-Amino-3-cyanopropanoic Acid:
    Reacting 2-amino-3-cyanopropanoic acid with methanol in the presence of a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) yields the methyl ester.

    H2NCH(CN)COOH+CH3OHH+H2NCH(CN)COOCH3+H2O\text{H}_2\text{N}-\text{CH}(\text{CN})-\text{COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{H}_2\text{N}-\text{CH}(\text{CN})-\text{COOCH}_3 + \text{H}_2\text{O}
  • Hydrochloride Salt Formation:
    Treating the free amine with hydrochloric acid produces the hydrochloride salt, enhancing stability and crystallinity .

Industrial Production

Large-scale manufacturing employs continuous flow reactors to optimize yield and purity. Key considerations include:

  • Temperature Control: Maintaining temperatures below 50°C to prevent cyano group hydrolysis .

  • Purification: Recrystallization from ethanol-water mixtures to achieve >98% purity .

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The hydrochloride salt protects the amine group during solid-phase peptide synthesis (SPPS). Subsequent deprotection with weak bases (e.g., NaHCO3\text{NaHCO}_3) regenerates the free amine for coupling reactions .

Caspase Inhibition

The 3-cyanopropanoate moiety acts as an electrophilic trap for cysteine residues in caspase-1, a protease implicated in inflammatory diseases. Studies demonstrate that derivatives of this compound inhibit caspase-1 with IC50\text{IC}_{50} values below 10 nM .

Biological Activity and Mechanisms

Enzyme Inhibition

The cyano group forms a reversible covalent bond with catalytic cysteine residues, as shown in crystallographic studies of caspase-1 . This mechanism parallels nitrile-based inhibitors of other cysteine proteases, such as cathepsin K .

Cytotoxicity Profile

In vitro assays against human cell lines (e.g., HEK293) reveal low cytotoxicity (CC50>100μM\text{CC}_{50} > 100 \mu\text{M}), suggesting favorable therapeutic indices for drug development .

Comparative Analysis with Related Esters

Methyl 3-Cyanopropionate (CAS: 4107-62-4)

ParameterMethyl 2-Amino-3-cyanopropanoate HClMethyl 3-Cyanopropionate
Molecular Weight164.59 g/mol113.12 g/mol
Functional GroupsAmine (HCl), cyano, esterCyano, ester
ApplicationsPeptide synthesis, enzyme inhibitionPolymer chemistry

The amino group in the former compound enables broader bioactivity, while the latter is primarily used in materials science .

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